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molecular formula C10H8F3N3S B1467866 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine CAS No. 1217487-59-6

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

Cat. No. B1467866
M. Wt: 259.25 g/mol
InChI Key: YHVONWLNMSNKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476268B2

Procedure details

Trimethylsilyl chloride (0.3 ml) is added to N-[4-methyl-5-(5-trifluoromethyl-pyridin-3-yl)-thiazol-2-yl]-acetamide (44 mg) in ethanol (2 ml) at room temperature and the mixture is stirred at room temperature for 4.5 hours. The reaction is then heated at 50° C. for 18 hours, cooled, evaporated and the title compound is obtained by filtration after trituration with diethyl ether.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
N-[4-methyl-5-(5-trifluoromethyl-pyridin-3-yl)-thiazol-2-yl]-acetamide
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.[CH3:6][C:7]1[N:8]=[C:9]([NH:22]C(=O)C)[S:10][C:11]=1[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1>C(O)C>[CH3:6][C:7]1[N:8]=[C:9]([NH2:22])[S:10][C:11]=1[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
N-[4-methyl-5-(5-trifluoromethyl-pyridin-3-yl)-thiazol-2-yl]-acetamide
Quantity
44 mg
Type
reactant
Smiles
CC=1N=C(SC1C=1C=NC=C(C1)C(F)(F)F)NC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated at 50° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC=1N=C(SC1C=1C=NC=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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